molecular formula C17H16O3 B1292249 2-(2,4-Dimethylbenzoyl)phenyl acetate CAS No. 890099-03-3

2-(2,4-Dimethylbenzoyl)phenyl acetate

Cat. No. B1292249
CAS RN: 890099-03-3
M. Wt: 268.31 g/mol
InChI Key: MHRCSKPNDZWJNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2,4-Dimethylbenzoyl)phenyl acetate can involve various reagent systems and reaction conditions. For instance, the paper discussing the reagent system of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for the transformation of α,β-epoxy ketones to β-hydroxy ketones suggests that acetic acid can be a superior proton donor in certain photoreactions . This information could be relevant if the synthesis of 2-(2,4-Dimethylbenzoyl)phenyl acetate involves similar epoxy ketones as intermediates or if acetic acid could be used as a solvent or reagent in its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with similar complexity can be analyzed using various spectroscopic and computational techniques. For example, the combined experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate provide insights into the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compound . Such analyses could be applied to 2-(2,4-Dimethylbenzoyl)phenyl acetate to understand its molecular geometry, electronic structure, and reactivity.

Chemical Reactions Analysis

The chemical reactions involving compounds with benzoyl and phenyl groups can be complex. The electrochemical oxidation mechanism of a related compound, 2-[4-(N,N-dimethylamino)phenyl]-6-methyl benzothiazole, was studied in acetonitrile, showing a deprotonation process followed by radical-radical coupling . This suggests that 2-(2,4-Dimethylbenzoyl)phenyl acetate could also undergo interesting electrochemical reactions, potentially leading to radical species or coupling products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(2,4-Dimethylbenzoyl)phenyl acetate can be deduced from studies on similar molecules. For instance, the determination of pKa values of newly synthesized acetamide derivatives provides information on the acidity constants, which are crucial for understanding the behavior of the compound in different pH environments . Additionally, the synthesis and characterization of new pyrazoles offer insights into the spectral evaluation, which could be relevant for the UV-Vis spectroscopic analysis of 2-(2,4-Dimethylbenzoyl)phenyl acetate .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research into the crystal structures of similar compounds, such as methyl 3,5-dimethylbenzoate and related molecules, reveals the importance of C—H⋯O=C interactions in forming layered molecular arrangements. This structural insight is crucial for designing compounds with desired physical properties, suggesting potential applications in materials science (Ebersbach, Seichter, & Mazik, 2022).

Synthetic Methodologies

The synthesis of complex molecules, including 2,2′‐bis‐(2,6‐Dimethylbenzoyl)‐3,3′‐dimethylbenzyl, highlights the utility of aryllithium compounds in constructing multifaceted organic structures. Such methodologies could be adapted to synthesize 2-(2,4-Dimethylbenzoyl)phenyl acetate, offering pathways for creating new materials or pharmaceuticals (Faber & Nauta, 2010).

Chemical Properties and Applications

Investigations into the fragrance material 2,4-dimethylbenzyl acetate provide a model for understanding the toxicological and dermatological properties of similar esters. Such studies are essential for ensuring the safe use of these compounds in consumer products (Mcginty, Letizia, & Api, 2012).

Antimicrobial and Hemolytic Activity

Research on derivatives of 1,3,4-oxadiazole, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrates significant antimicrobial activity. This suggests that structurally related compounds like 2-(2,4-Dimethylbenzoyl)phenyl acetate may have potential applications in developing new antimicrobial agents (Gul et al., 2017).

properties

IUPAC Name

[2-(2,4-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-8-9-14(12(2)10-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRCSKPNDZWJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641610
Record name 2-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylbenzoyl)phenyl acetate

CAS RN

890099-03-3
Record name 2-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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